N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide
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Overview
Description
N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a butylphenyl group, a carbamothioyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4-butylphenyl isothiocyanate with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzamides
Scientific Research Applications
N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbonic anhydrases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of carbonic anhydrases, the compound binds to the zinc ion in the active site, inhibiting the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-butylphenyl)carbamothioyl]amino}formamide
- N-{[(4-butylphenyl)carbamothioyl]amino}-5-ethylfuran-2-carboxamide
- N-{[(4-butylphenyl)amino]carbonothioyl}-2-chloro-5-iodobenzamide
Uniqueness
N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(23)21-17(22)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZIBXBCJSWDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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